2-(4-(2-Oxopyrrolidin-1-yl)phenoxy)acetic acid
Overview
Description
2-(4-(2-Oxopyrrolidin-1-yl)phenoxy)acetic acid, commonly known as OPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidines and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Preparation of Pyrazolopyridines
“2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid” can be used as a reagent in the preparation of pyrazolopyridines . Pyrazolopyridines are a class of compounds that have shown potential as PDE4B inhibitors . PDE4B inhibitors are being researched for their potential use in treating a variety of conditions, including inflammatory diseases and neurological disorders.
Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides
This compound can also be used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides . Acetamides are a class of organic compounds that have a wide range of applications, including use as solvents, plasticizers, and in the manufacture of various pharmaceuticals.
Synthesis of 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides
“2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid” can be used in the synthesis of 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides . These compounds are structural analogs of piracetam , a nootropic drug used to enhance cognitive function.
Early Discovery Research
As mentioned earlier, this compound is provided to early discovery researchers as part of a collection of unique chemicals . This means it could potentially be used in a wide range of scientific research applications, depending on the specific interests and needs of the researchers.
properties
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZOQRDYBOLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427907 | |
Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
CAS RN |
871673-06-2 | |
Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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